(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines a chlorinated phenyl group, a morpholine moiety, and an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the indolone core, followed by the introduction of the morpholine moiety and the chlorinated phenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated phenyl group but different overall structure and properties.
Steviol glycoside: Another compound with a complex structure used in different applications.
Uniqueness
What sets (3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C20H20ClN3O2/c1-14-6-7-15(12-17(14)21)22-19-16-4-2-3-5-18(16)24(20(19)25)13-23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
YPUCXGMKFTYSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCOCC4)Cl |
Origin of Product |
United States |
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